Bienvenue dans la boutique en ligne BenchChem!

5-Amino-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Bioisosterism Drug Design

5-Amino-1,3,4-oxadiazole-2-carboxylate (most commonly supplied as the ethyl ester, CAS 4970-53-0) is a five-membered heteroaromatic scaffold bearing an amino group at position 5 and a carboxylate ester at position 2. The 1,3,4-oxadiazole ring serves as a non-classical bioisostere for ester, amide, and carbamate functionalities, offering a markedly different lipophilicity, metabolic stability, and hydrogen-bonding profile compared to its 1,2,4-oxadiazole regioisomer.

Molecular Formula C3H2N3O3-
Molecular Weight 128.07 g/mol
Cat. No. B14770518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,3,4-oxadiazole-2-carboxylate
Molecular FormulaC3H2N3O3-
Molecular Weight128.07 g/mol
Structural Identifiers
SMILESC1(=NN=C(O1)N)C(=O)[O-]
InChIInChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)/p-1
InChIKeyCDCSNJVXRRSDFF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,3,4-oxadiazole-2-carboxylate – Heterocyclic Building Block for High-Precision Bioisosteric Replacement


5-Amino-1,3,4-oxadiazole-2-carboxylate (most commonly supplied as the ethyl ester, CAS 4970-53-0) is a five-membered heteroaromatic scaffold bearing an amino group at position 5 and a carboxylate ester at position 2 . The 1,3,4-oxadiazole ring serves as a non-classical bioisostere for ester, amide, and carbamate functionalities, offering a markedly different lipophilicity, metabolic stability, and hydrogen-bonding profile compared to its 1,2,4-oxadiazole regioisomer [1]. The 5-amino substituent provides both a hydrogen-bond donor and a versatile synthetic handle for further derivatization, making this compound a strategic intermediate in medicinal chemistry, agrochemical development, and materials science .

Why 5-Amino-1,3,4-oxadiazole-2-carboxylate Cannot Be Swapped with Isomeric or Deaminated Analogs Without Performance Loss


Attempts to replace the 1,3,4-oxadiazole core with the 1,2,4-isomer typically introduce an order-of-magnitude higher lipophilicity (median ΔlogD ≈ 1.2 units across 25 matched pairs in the AstraZeneca collection) and elevated hERG inhibition risk, which compromises both ADME properties and safety profiles [1]. Similarly, removal of the 5-amino substituent from the 1,3,4-oxadiazole scaffold causes a substantial drop in target engagement—in GPR88 agonist programs, the 5-amino-substituted analog (compound 84) achieved an EC₅₀ of 59 nM, whereas the unsubstituted parent (compound 71) required 537 nM, representing a 9.1-fold potency deficit [2]. These differences are not incremental; they reflect fundamental shifts in hydrogen-bond acceptor/donor capacity and charge distribution that generic substitution cannot replicate.

5-Amino-1,3,4-oxadiazole-2-carboxylate: Head-to-Head Quantitative Differentiation Data vs. Closest Analogs


1,3,4-Oxadiazole Regioisomer Reduces Lipophilicity by ~1.2 logD Units vs. 1,2,4-Oxadiazole Across Matched Pairs

A systematic matched molecular pair analysis of the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole regioisomer consistently exhibits approximately one order of magnitude lower lipophilicity than its 1,2,4-oxadiazole counterpart. The median logD difference across 25 matched pairs was 1.2 logD units [1]. For the 5-amino-2-carboxylate substitution pattern specifically, the 1,3,4-isomer benefits from a larger dipole moment and stronger hydrogen-bond acceptor capacity on the two nitrogen atoms, which directly lowers logD and improves aqueous solubility relative to the 1,2,4-isomer [1]. Significant improvements are also observed in metabolic stability and hERG inhibition profile for the 1,3,4-isomer [1].

Medicinal Chemistry Bioisosterism Drug Design

5-Amino Substituent Boosts GPR88 Agonist Potency 9.1-Fold vs. Unsubstituted 1,3,4-Oxadiazole

In a direct head-to-head comparison within the same 1,3,4-oxadiazole series, attaching an amino group at the 5-position increased GPR88 agonist potency dramatically. Compound 84 (5-amino-1,3,4-oxadiazole) exhibited an EC₅₀ of 59 nM in the GPR88-overexpressing cell-based cAMP assay, whereas compound 71 (1,3,4-oxadiazole without the 5-amino substituent) required 537 nM to achieve the same effect [1]. This represents a 9.1-fold improvement in potency attributable solely to the presence of the 5-amino group [1]. Furthermore, compound 84 demonstrated target-specific activity, as it was inactive in GPR88 knockout mouse striatal membranes even at 100 μM, confirming that the effect is receptor-mediated [1].

GPCR Agonism CNS Drug Discovery Structure-Activity Relationship

Bioisosteric Replacement of Amide with 1,3,4-Oxadiazole Improves Potency 7-Fold While Reducing Lipophilicity

Replacing the amide functionality in the 2-AMPP scaffold with a 1,3,4-oxadiazole bioisostere yielded compound 84, which demonstrated both improved potency and lower lipophilicity. The parent 2-AMPP compound (compound 1) had an EC₅₀ of 414 nM and a clogP of 4.53, whereas compound 84 achieved an EC₅₀ of 59 nM with a clogP of 4.20 [1]. This represents a 7.0-fold improvement in potency accompanied by a reduction in calculated lipophilicity of 0.33 log units, which is consistent with the oxadiazole ring's lower intrinsic lipophilicity compared to an amide group [1]. Further optimization of the alkoxy side chain led to compound 90 (EC₅₀ = 71 nM, clogP = 3.76), which achieved measurable kinetic solubility of 2.9 ± 0.3 μM at pH 7.4, versus <1 μM for both compound 1 and the initial oxadiazole analog 84 [1].

Bioisosteric Replacement Lead Optimization ADME Properties

Metabolic Stability and hERG Safety Advantage of 1,3,4-Oxadiazole Isomer Over 1,2,4-Oxadiazole

The systematic AstraZeneca matched-pair study revealed that the 1,3,4-oxadiazole regioisomer consistently demonstrates superior metabolic stability and reduced hERG channel inhibition compared to the 1,2,4-oxadiazole isomer [1]. These differences are attributed to the 1,3,4-oxadiazole ring's larger dipole moment and distinct charge distribution, which reduce its affinity for the hERG potassium channel and make it less susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. For procurement decisions, this means the 1,3,4-isomer carries a structurally inherent lower risk of drug-induced QT prolongation and higher likelihood of acceptable human microsomal clearance relative to the 1,2,4-isomer [1].

Metabolic Stability Cardiotoxicity Drug Safety

Scalable Synthetic Access via Cyclization Routes Supporting Multi-Gram Procurement

The 5-amino-1,3,4-oxadiazole-2-carboxylate scaffold is accessible through multiple scalable cyclization methods, including the reaction of ethyl hydrazinoacetate with carbon disulfide followed by hydrogen peroxide oxidation, and the condensation of amidoximes with acid chlorides under mild conditions . A dedicated large-scale process patent (Lexicon Pharmaceuticals, US Patent 6,951,946) describes efficient routes for preparing 1,3,4-oxadiazole carboxylates from readily available starting materials [1]. The ethyl ester variant (CAS 4970-53-0) is commercially available from multiple suppliers at purities ≥97–98% (HPLC) with defined specifications: white crystalline solid, melting point 199–206 °C, molecular weight 157.13 g/mol . This commercial maturity contrasts with many specialized oxadiazole derivatives that require custom synthesis, and the 5-amino group provides a reactive site for further elaboration via acylation, sulfonylation, or diazotization, enabling rapid SAR exploration .

Process Chemistry Scale-Up Chemical Sourcing

CNS Permeability Profile Distinguishes 5-Amino-1,3,4-Oxadiazole Analogs for Neurological vs. Peripheral Target Applications

In vivo pharmacokinetic testing of compound 90 (a 5-amino-1,3,4-oxadiazole GPR88 agonist) in rats (i.p., 10 mg/kg) revealed a brain-to-plasma AUC ratio (B/P) of 0.1, with brain Cmax = 39 ng/mL vs. plasma Cmax = 270 ng/mL [1]. This limited brain permeability is attributed to a topological polar surface area (TPSA) of 103.3 Ų, which exceeds the generally accepted threshold for passive BBB penetration (TPSA < 76 Ų) [1]. In contrast, the reference agonist RTI-13951-33 achieved a B/P ratio of 0.5 with TPSA of 77.7 Ų [1]. This profile is not a deficiency per se: it indicates that the 5-amino-1,3,4-oxadiazole scaffold, with its high TPSA, is inherently biased toward peripheral target engagement, making it particularly suitable for non-CNS indications where brain exclusion is desirable to minimize neurological side effects [1].

Blood-Brain Barrier CNS Pharmacokinetics Tissue Distribution

Optimal Deployment Scenarios for 5-Amino-1,3,4-oxadiazole-2-carboxylate Based on Differentiated Evidence


GPCR Agonist Lead Optimization Programs Requiring Decoupled Potency and Lipophilicity

The 5-amino-1,3,4-oxadiazole-2-carboxylate scaffold is ideally suited for medicinal chemistry programs targeting G protein-coupled receptors where the goal is to improve agonist potency without the concomitant increase in lipophilicity that often accompanies potency gains. As demonstrated in the GPR88 series, the 1,3,4-oxadiazole bioisostere replacement of an amide group simultaneously increased potency 7.0-fold (EC₅₀ from 414 nM to 59 nM) while lowering clogP by 0.33 units [1]. The 5-amino substituent contributed an additional 9.1-fold potency boost over the unsubstituted oxadiazole [1]. This dual advantage—potency enhancement with lipophilicity reduction—positions this scaffold as a strategic choice for lead optimization campaigns facing the common challenge of hydrophobicity-driven promiscuity and poor developability.

Peripheral Therapeutic Targets Requiring Inherent CNS Exclusion

For drug discovery programs targeting peripheral indications (e.g., metabolic, inflammatory, or cardiovascular diseases) where brain penetration would constitute a safety liability, the 5-amino-1,3,4-oxadiazole scaffold's intrinsically high TPSA (103.3 Ų for representative analog compound 90) provides a built-in blood-brain barrier exclusion mechanism [1]. The measured brain-to-plasma AUC ratio of 0.1 in rats confirms that even with favorable clogP (3.76), the scaffold limits CNS exposure [1]. Compared to scaffold alternatives with TPSA values below 76 Ų that passively distribute into the CNS, the 5-amino-1,3,4-oxadiazole core offers a procurement and design advantage by reducing the need for additional peripheral restriction strategies.

Antimicrobial and Antiviral Scaffold Development Leveraging Metabolic Stability

In antimicrobial and antiviral drug development—where oxidative metabolism by host and pathogen enzymes can rapidly deactivate candidate compounds—the 1,3,4-oxadiazole regioisomer's documented superiority in metabolic stability over the 1,2,4-isomer provides a tangible development advantage [1]. The scaffold's commercial availability as the 5-amino-2-carboxylate ester (CAS 4970-53-0) enables rapid SAR exploration through acylation or sulfonylation of the 5-amino group to generate diverse libraries of potential antibacterial or antiviral agents, as the 1,3,4-oxadiazole core has been validated across multiple anti-infective programs [2].

Agrochemical Intermediate Requiring Balanced Environmental Fate and Bioactivity

The 1,3,4-oxadiazole-2-carboxylate scaffold's combination of lower logD (approximately 1.2 units below the 1,2,4-isomer) and enhanced aqueous solubility makes it a strategic intermediate for agrochemical development, where excessive lipophilicity leads to undesirable soil persistence and bioaccumulation [1]. The 5-amino group provides a conjugation site for attaching herbicidal or fungicidal pharmacophores, while the carboxylate ester can be hydrolyzed to the free acid for improved phloem mobility in plants. The Lexicon Pharmaceuticals process patent (US 6,951,946) demonstrates that these oxadiazole carboxylates can be manufactured at scale, addressing the cost-of-goods constraints typical of agrochemical programs [3].

Quote Request

Request a Quote for 5-Amino-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.